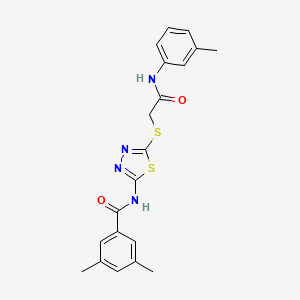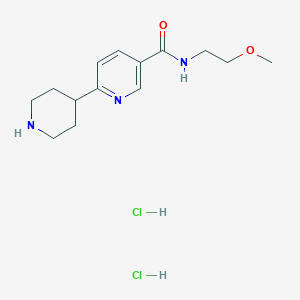
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride” is a chemical compound with the CAS Number: 2408970-10-3 . It is a powder form substance and has a molecular weight of 245.19 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method proceeded in a controlled/living manner to provide poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H20N2O.2ClH/c1-11(7-8-12-2)9-3-5-10-6-4-9;;/h9-10H,3-8H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder form substance . It has a molecular weight of 245.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Spirocyclization and Synthesis Techniques
Research has explored the electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides, leading to the creation of valuable spirocyclic piperidines. These compounds are related to biologically active molecules like MK-677, indicating their potential application in drug development. The process demonstrates a methodology for generating spirocyclic dihydropyridines, which can further be converted into spirocyclic piperidines, showcasing a novel synthetic route for compounds with potential biological activity (Arnott, G., Brice, H., Clayden, J., & Blaney, Emma L., 2008).
Antimicrobial Activity
Another study focused on the synthesis of new pyridine derivatives, including 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, to prepare amide derivatives. These compounds were tested for in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi. This research signifies the compound's utility in developing new antimicrobials with potential applications in treating infectious diseases (Patel, N., Agravat, S. N., & Shaikh, Faiyazalam M., 2011).
Receptor Binding and Activity
A study on the methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives explored selective binding and activity at the sigma(1) receptor. This research provides insights into designing and synthesizing compounds with potential for PET experiments and therapeutic applications in tumor research and therapy (Berardi, F., Ferorelli, S., Abate, C., Pedone, M., Colabufo, N., Contino, M., & Perrone, R., 2005).
Cognitive Enhancement
The cognitive-enhancing properties of SB-399885, a compound showing high affinity for human recombinant and native 5-HT(6) receptors, were studied. This research underscores the compound's potential in enhancing cognitive functions, possibly through improvements in cholinergic function. It supports the therapeutic utility of 5-HT(6) receptor antagonists in cognitive deficits like Alzheimer's disease and schizophrenia (Hirst, W., Stean, T., Rogers, D., Sunter, D., Pugh, Pippa L., Moss, S., Bromidge, S., Riley, G., Smith, Douglas R., Bartlett, Sarah, Heidbreder, C., Atkins, Alan R., Lacroix, L., Dawson, L., Foley, A., Regan, C., & Upton, N., 2006).
Gastrointestinal Motility
The design and synthesis of benzamide derivatives as selective serotonin 4 receptor agonists highlight their effect on gastrointestinal motility. These compounds, particularly Y-36912, demonstrated potential as novel prokinetic agents with reduced side effects, indicating their applicability in treating gastrointestinal disorders (Sonda, S., Katayama, K., Kawahara, Toshio, Sato, N., & Asano, K., 2004).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is currently unknown due to the lack of specific studies on this compound. It’s likely that it interacts with its targets through a mechanism similar to other piperidine derivatives . More research is required to elucidate the precise mode of action.
Biochemical Pathways
It’s possible that it may influence pathways related to its targets
Result of Action
Based on its structural similarity to other piperidine derivatives, it may have a range of potential effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.2ClH/c1-19-9-8-16-14(18)12-2-3-13(17-10-12)11-4-6-15-7-5-11;;/h2-3,10-11,15H,4-9H2,1H3,(H,16,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMZWAGWYUHAIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)
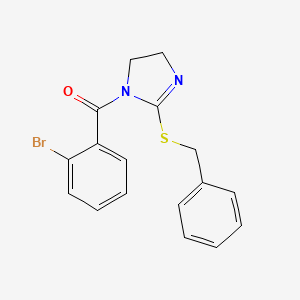
![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)
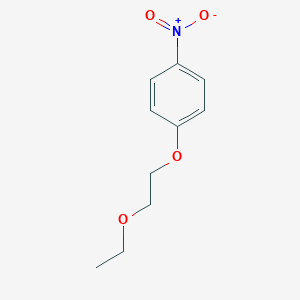


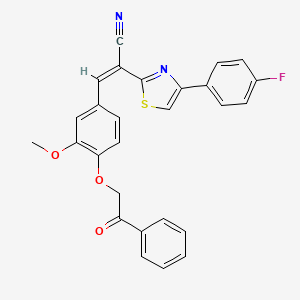
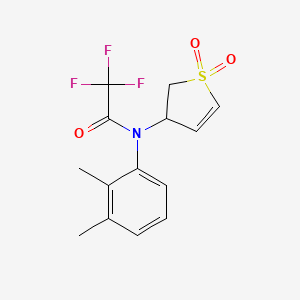
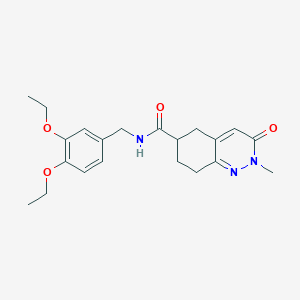
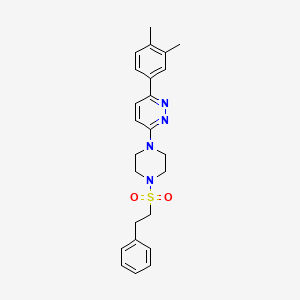
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)
